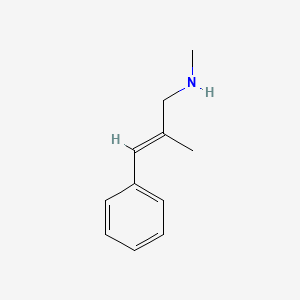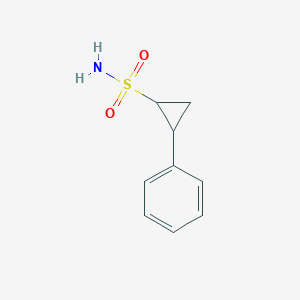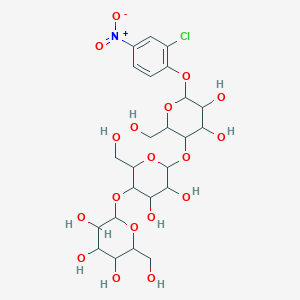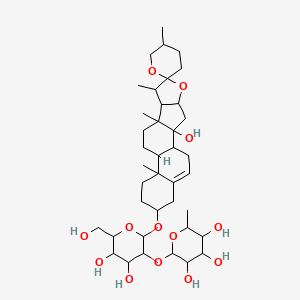
N8-Desethylcarbamoyl-N1-ethylcarbamoylCabergoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N8-Desethylcarbamoyl-N1-ethylcarbamoylCabergoline is a derivative of cabergoline, a long-acting dopamine agonist. This compound is primarily used in research settings and is known for its role in neurology and endocrinology research . The molecular formula of this compound is C26H37N5O2, and it has a molecular weight of 451.60 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N8-Desethylcarbamoyl-N1-ethylcarbamoylCabergoline involves multiple steps, starting from the parent compound cabergoline. The process typically includes the following steps:
Desethylation: The removal of an ethyl group from the nitrogen atom at position 8.
These reactions are carried out under controlled conditions, often involving specific reagents and catalysts to ensure the desired modifications .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
N8-Desethylcarbamoyl-N1-ethylcarbamoylCabergoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Various substitution reactions can be carried out to introduce different functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups .
Scientific Research Applications
N8-Desethylcarbamoyl-N1-ethylcarbamoylCabergoline has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of dopamine agonists.
Biology: Employed in neurobiology research to study dopamine receptor interactions.
Medicine: Investigated for its potential therapeutic effects in treating conditions related to dopamine dysregulation, such as Parkinson’s disease and hyperprolactinemia.
Industry: Utilized in the development of new pharmaceuticals and as a quality control standard in drug manufacturing
Mechanism of Action
N8-Desethylcarbamoyl-N1-ethylcarbamoylCabergoline exerts its effects by acting as a dopamine receptor agonist. It binds to dopamine receptors, particularly D2 receptors, and mimics the action of dopamine. This interaction leads to the inhibition of prolactin secretion and modulation of dopaminergic pathways in the brain .
Comparison with Similar Compounds
Similar Compounds
Cabergoline: The parent compound, known for its potent dopamine agonist activity.
Bromocriptine: Another dopamine agonist used in the treatment of hyperprolactinemia and Parkinson’s disease.
Pergolide: A dopamine agonist with similar applications in neurology
Uniqueness
N8-Desethylcarbamoyl-N1-ethylcarbamoylCabergoline is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar dopamine agonists .
Properties
Molecular Formula |
C26H37N5O2 |
|---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
9-N-[3-(dimethylamino)propyl]-4-N-ethyl-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,9-dicarboxamide |
InChI |
InChI=1S/C26H37N5O2/c1-5-12-30-16-19(25(32)28-11-8-13-29(3)4)14-21-20-9-7-10-22-24(20)18(15-23(21)30)17-31(22)26(33)27-6-2/h5,7,9-10,17,19,21,23H,1,6,8,11-16H2,2-4H3,(H,27,33)(H,28,32) |
InChI Key |
IRQIOIBAVPLXLF-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)N1C=C2CC3C(CC(CN3CC=C)C(=O)NCCCN(C)C)C4=C2C1=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]phenyl]methylamino]propanamide](/img/structure/B12312048.png)


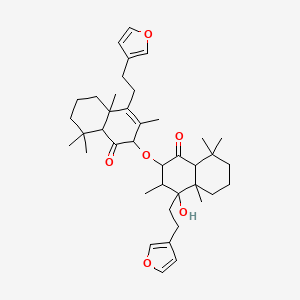

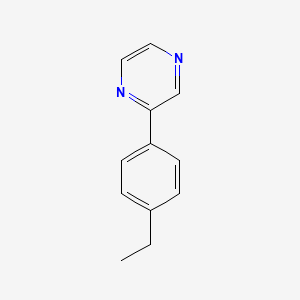
![2-[(2-Methoxyethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]acetic acid hydrochloride](/img/structure/B12312084.png)
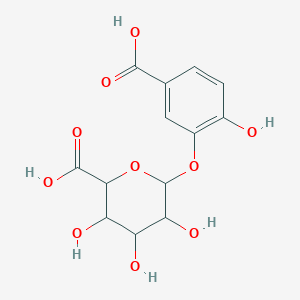
![2-amino-9-[5-(hydrazinylmethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12312087.png)
